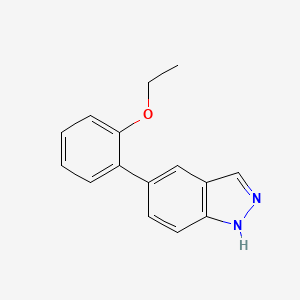

5-(2-ethoxyphenyl)-1H-indazole

Description

Properties

IUPAC Name |

5-(2-ethoxyphenyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-18-15-6-4-3-5-13(15)11-7-8-14-12(9-11)10-16-17-14/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCVYUFWDNPWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-ethoxybenzoyl chloride with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core . The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by heating to induce cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform at room temperature.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Brominated indazole derivatives.

Reduction: Reduced indazole derivatives.

Substitution: Alkylated indazole derivatives.

Scientific Research Applications

5-(2-ethoxyphenyl)-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-1H-indazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include modulation of signal transduction processes and interference with cellular metabolism.

Comparison with Similar Compounds

Thiazolidinone Derivatives ()

Compounds sharing the N-(2-ethoxyphenyl) group but with a thiazolidinone core (e.g., (Z)-5-(3,4-Dimethylbenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one) highlight the role of substituents on physical and spectral properties:

Key Observations :

Pyrazole Carboxamide Derivatives ()

5-(2-Ethoxyphenyl)-1H-pyrazole carboxamides, such as 5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)propyl)-1H-pyrazole-3-carboxamide (2) , demonstrate the impact of sulfonyl and alkyl groups:

| Compound | Purity (%) | Key NMR Features (δ, ppm) |

|---|---|---|

| Compound 2 | >99 | Ethoxy CH2: 1.4 (t), 4.1 (q); SO2CH3: 3.0 |

| Compound 3 (N-methyl) | >99 | N-CH3: 2.9; Aromatic H: 7.2–7.9 |

Key Observations :

Indazole-Oxadiazole Hybrids ()

Compounds like 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate highlight hybrid structures with oxadiazole moieties:

Key Observations :

Monoamine Oxidase (MAO) Inhibitors ()

N-Alkyl-substituted indazole carboxamides (e.g., compound 176 ) show structural parallels:

| Compound | MAO-B IC50 (nM) | MAO-A IC50 (µM) | Key Structural Features |

|---|---|---|---|

| 176 | 0.662 | >10 | Indazole + carboxamide linkage |

| 177 | 8.08 | 0.56 | Indazole + bulkier N-substituent |

Q & A

Q. What are the established synthetic routes for 5-(2-ethoxyphenyl)-1H-indazole, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves coupling reactions or Friedel-Crafts acylation. For example, 5-(2-ethoxyphenyl)-1H-pyrazole derivatives can be synthesized via amide coupling using palladium catalysts (e.g., General Procedure-II in ) . Optimization includes:

- Catalyst selection : Palladium or nickel catalysts improve cross-coupling efficiency.

- Solvent systems : Reflux in ethanol or isopropanol enhances reaction homogeneity.

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures progress tracking .

Yield improvements (>70%) are achieved by controlling stoichiometry and using anhydrous conditions.

Q. How is this compound structurally characterized, and what analytical techniques are critical?

- Methodological Answer : Characterization relies on:

- NMR spectroscopy : and NMR confirm substituent positions (e.g., ethoxyphenyl group at C5) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (see for analogous structures) .

Purity is assessed via HPLC (>95%) and elemental analysis .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Kinase assays (e.g., LRRK2 inhibition in Parkinson’s models, as in ) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination).

- Solubility screening : Use PBS or DMSO solutions with dynamic light scattering (DLS) .

Advanced Research Questions

Q. How do electronic effects of substituents on the indazole ring influence target selectivity (e.g., kinase vs. receptor binding)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -CF) enhance kinase binding via hydrophobic interactions () .

- Ethoxy groups at C5 improve solubility but may reduce blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

Compare analogs in ’s table (e.g., 6-(2-methoxyethoxy)-1H-indazole vs. 5-(2-hydroxyethyl)-1H-indazole) .

Q. What strategies address contradictory reports on this compound’s neuroprotective vs. cytotoxic effects?

- Methodological Answer : Resolve discrepancies via:

Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized without altering target affinity?

- Methodological Answer : Strategies include:

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance absorption .

- Formulation : Use liposomal carriers or PEGylation to improve half-life (’s methoxyethyl group case) .

- Metabolic stability : Incubate with liver microsomes to identify CYP450 vulnerabilities .

Data Contradiction Analysis

Q. How should researchers validate conflicting data on this compound’s role in tubulin polymerization inhibition?

- Methodological Answer : Replicate experiments using:

- Standardized protocols : Same cell lines (e.g., HeLa) and tubulin isolation methods.

- Positive controls : Compare with vinca alkaloids () .

- Biophysical assays : Microtubule assembly monitored via turbidity or fluorescence polarization .

Discrepancies may arise from impurity levels (>95% purity required) or solvent artifacts (DMSO concentrations <0.1%) .

Experimental Design Considerations

Q. What in vivo models are most suitable for evaluating this compound’s efficacy in neurological disorders?

- Methodological Answer : Prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.